molecular formula C25H52N2O B3189789 1,3-Didodecylurea CAS No. 3542-20-9

1,3-Didodecylurea

Cat. No.: B3189789
CAS No.: 3542-20-9
M. Wt: 396.7 g/mol
InChI Key: YLOGJPLTYYDQCN-UHFFFAOYSA-N
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Description

1,3-Didodecylurea (DDDU, CAS 3542-20-9) is a synthetic urea derivative with two linear dodecyl (C12) chains attached to the nitrogen atoms of the urea core. Its molecular formula is C25H52N2O, and it has a molecular weight of 396.70 g/mol . DDDU is notable for its amphiphilic properties, combining hydrophilic urea groups with lipophilic alkyl chains. This structure enables interactions with both polar and nonpolar environments, making it relevant in pharmaceutical and materials science research.

A key application of DDDU is as a transdermal permeation enhancer. Studies demonstrate that DDDU, when formulated with propylene glycol, significantly enhances the skin absorption of drugs like 5-fluorouracil (5-FU) by disrupting the lipid matrix of the stratum corneum . Its efficacy is attributed to its ability to modify skin permeability through lipid fluidization and protein interactions .

Properties

CAS No.

3542-20-9

Molecular Formula

C25H52N2O

Molecular Weight

396.7 g/mol

IUPAC Name

1,3-didodecylurea

InChI

InChI=1S/C25H52N2O/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,26,27,28)

InChI Key

YLOGJPLTYYDQCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)NCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCNC(=O)NCCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following compounds are compared based on molecular structure , physicochemical properties , and functional performance :

Key Compounds for Comparison

1,3-Didodecylurea (DDDU)

1-Dodecylurea (DDU)

1,3-Diphenylurea (DPU)

1,3-Dicyclohexylurea

Cycluron (3-Cyclooctyl-1,1-dimethylurea)

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C25H52N2O 396.70 Two linear C12 chains Transdermal enhancer (propylene glycol synergy)
1-Dodecylurea (DDU) C13H28N2O 228.38 Single linear C12 chain Moderate permeation enhancement
1,3-Diphenylurea (DPU) C13H12N2O 212.25 Two aromatic phenyl groups Limited enhancer activity; rigid structure
1,3-Dicyclohexylurea C13H24N2O 224.35 Two cyclohexyl rings Enzyme inhibition (epoxide hydrolases)
Cycluron C11H22N2O 198.31 Cyclooctyl + two methyl groups Herbicidal activity

Structural and Functional Analysis

Alkyl Chain Length and Lipophilicity
  • DDDU vs. DDU : DDDU’s dual dodecyl chains confer higher lipophilicity (Log P > 10 estimated) compared to DDU (single chain). This enhances DDDU’s capacity to intercalate into lipid bilayers, making it more effective in disrupting skin barrier function .
  • DPU : Aromatic phenyl groups reduce flexibility and lipid interaction, resulting in lower enhancer efficacy despite similar urea core .
Cyclic vs. Linear Substituents
  • 1,3-Dicyclohexylurea (cyclohexyl groups) and Cycluron (cyclooctyl + methyl groups) exhibit steric hindrance, limiting their utility in permeation enhancement. However, their rigid structures make them suitable for enzyme inhibition or agrochemical applications .
Vehicle Dependency
  • PG likely solubilizes the urea analogues and synergizes with their lipid-disrupting action .

Transdermal Drug Delivery

  • DDDU increased 5-FU permeation by ~300% compared to controls when paired with PG, outperforming DDU and DPU .
  • Mechanism: Alkyl chain length correlates with lipid bilayer disruption efficiency. Longer chains (C12) penetrate deeper into the stratum corneum .

Industrial and Agricultural Use

  • Cycluron is registered as a herbicide, leveraging its urea core and cyclic substituents for plant growth regulation .
  • 1,3-Dicyclohexylurea is linked to bifunctional epoxide hydrolases, suggesting roles in biochemical assays or enzyme studies .

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